1-Methyl-4-phenyl-butylamine
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Overview
Description
1-Methyl-4-phenyl-butylamine is an organic compound belonging to the class of amines It consists of a butylamine chain substituted with a methyl group at the first carbon and a phenyl group at the fourth carbon
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as trypsin-1 .
Mode of Action
It belongs to the class of organic compounds known as phenylbutylamines, which consist of a phenyl group substituted at the fourth carbon by a butan-1-amine .
Pharmacokinetics
The molecular weight of this compound is 16326 , which may influence its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenyl-butylamine can be synthesized through several methods. One common approach involves the alkylation of phenylacetonitrile with 1-bromo-3-methylbutane, followed by reduction of the nitrile group to an amine. The reaction conditions typically include the use of a strong base such as sodium hydride and a reducing agent like lithium aluminum hydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. The process is optimized for high yield and purity, often employing catalysts such as palladium on carbon or Raney nickel.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-phenyl-butylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to secondary or tertiary amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines.
Scientific Research Applications
1-Methyl-4-phenyl-butylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amines and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
1-Methyl-4-phenyl-butylamine can be compared with other similar compounds, such as:
Phenethylamine: Both compounds have a phenyl group, but this compound has a longer alkyl chain and an additional methyl group, which may influence its biological activity and chemical reactivity.
Amphetamine: Similar to phenethylamine, amphetamine has a shorter alkyl chain and lacks the methyl substitution, resulting in different pharmacological properties.
N-Butylamine: This compound has a similar butylamine structure but lacks the phenyl group, leading to different chemical and biological characteristics.
Properties
IUPAC Name |
5-phenylpentan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKNDRWCBBUQAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902570 |
Source
|
Record name | NoName_3093 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00902570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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